molecular formula C23H18ClN3O4 B11308128 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11308128
M. Wt: 435.9 g/mol
InChI Key: QFYMETHKFZEDHT-UHFFFAOYSA-N
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Description

2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.

    Substitution: The compound can undergo various substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and various halogenated compounds are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of the oxadiazole ring with the chlorophenyl and methoxyphenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O4/c1-29-20-12-5-3-10-18(20)25-21(28)14-30-19-11-4-2-9-17(19)22-26-23(31-27-22)15-7-6-8-16(24)13-15/h2-13H,14H2,1H3,(H,25,28)

InChI Key

QFYMETHKFZEDHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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